molecular formula C22H25N3O4S B241313 (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

Cat. No. B241313
M. Wt: 427.5 g/mol
InChI Key: UJQZZXDDELIDKS-XDHOZWIPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile, also known as DEDTC, is a chemical compound that has been studied for its potential therapeutic properties.

Mechanism of Action

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile's mechanism of action is not fully understood, but it is believed to exert its antitumor activity by inducing apoptosis (programmed cell death) in cancer cells. It may also inhibit the growth and proliferation of cancer cells by interfering with their DNA synthesis and repair mechanisms. (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile's anti-inflammatory and antioxidant properties may be attributed to its ability to inhibit the production of pro-inflammatory cytokines and reactive oxygen species.
Biochemical and Physiological Effects:
(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been shown to have a low toxicity profile and is well-tolerated in animal studies. It has been observed to induce apoptosis in cancer cells, reduce tumor growth, and decrease inflammation in animal models. In addition, (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been shown to have a protective effect on the liver and kidneys in animal studies.

Advantages and Limitations for Lab Experiments

One advantage of using (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile in lab experiments is its low toxicity profile, which allows for higher doses to be administered without causing harm to cells or animals. However, one limitation is that (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile's mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential.

Future Directions

Future research on (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile could focus on elucidating its mechanism of action, optimizing its therapeutic potential for cancer treatment and inflammatory diseases, and exploring its potential use in combination with other drugs. Additionally, research could investigate the potential use of (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile in other areas, such as neurodegenerative diseases and infectious diseases.

Synthesis Methods

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile can be synthesized by reacting 4-(diethylamino)benzaldehyde with 3-(bromomethyl)-1,1-dioxo-2H-1,2λ⁶-thiolan-3-yl 2,6-dioxo-4-methylpyridine-3-carboxylate in the presence of a base. The resulting compound can then be purified through recrystallization.

Scientific Research Applications

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has been studied for its potential therapeutic properties in various scientific research applications. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, (5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile has demonstrated anti-inflammatory and antioxidant properties, suggesting its potential use in treating inflammatory diseases such as rheumatoid arthritis.

properties

Molecular Formula

C22H25N3O4S

Molecular Weight

427.5 g/mol

IUPAC Name

(5E)-5-[[4-(diethylamino)phenyl]methylidene]-1-(1,1-dioxothiolan-3-yl)-4-methyl-2,6-dioxopyridine-3-carbonitrile

InChI

InChI=1S/C22H25N3O4S/c1-4-24(5-2)17-8-6-16(7-9-17)12-19-15(3)20(13-23)22(27)25(21(19)26)18-10-11-30(28,29)14-18/h6-9,12,18H,4-5,10-11,14H2,1-3H3/b19-12+

InChI Key

UJQZZXDDELIDKS-XDHOZWIPSA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C

SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C2C(=C(C(=O)N(C2=O)C3CCS(=O)(=O)C3)C#N)C

Origin of Product

United States

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